molecular formula C14H16N2O2 B11868867 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione CAS No. 101195-61-3

2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione

Cat. No.: B11868867
CAS No.: 101195-61-3
M. Wt: 244.29 g/mol
InChI Key: WDHCNBWDILCMCF-UHFFFAOYSA-N
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Description

2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a complex organic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione typically involves the reaction of isoquinolinium bromides with nucleophiles. For example, treatment of 10-bromo-1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with selected nucleophiles can yield 5-substituted 10-bromoimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phenylmagnesium bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazoisoquinolines and their derivatives. For example, the reaction with cyanide can yield 5-benzyl-1,2,3,5-tetrahydro-1,3-dioxo-2-propylimidazo[1,5-b]isoquinoline-5-carbonitrile .

Scientific Research Applications

2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity

Properties

CAS No.

101195-61-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-propyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione

InChI

InChI=1S/C14H16N2O2/c1-2-7-15-13(17)12-8-10-5-3-4-6-11(10)9-16(12)14(15)18/h3-6,12H,2,7-9H2,1H3

InChI Key

WDHCNBWDILCMCF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2CC3=CC=CC=C3CN2C1=O

Origin of Product

United States

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